molecular formula C12H20O6Sn B14701165 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione CAS No. 17913-97-2

2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione

Cat. No.: B14701165
CAS No.: 17913-97-2
M. Wt: 378.99 g/mol
InChI Key: AXKPSWHIYRVNNA-UHFFFAOYSA-L
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Description

2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is a chemical compound that belongs to the family of dioxastannepins. It is known for its unique structure, which includes a tin atom bonded to two butoxy groups and a dioxastannepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin oxide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the dioxastannepine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of functionalized dioxastannepine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets and pathways in biological systems. The tin atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific butoxy substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and biological applications, distinguishing it from other similar compounds .

Properties

CAS No.

17913-97-2

Molecular Formula

C12H20O6Sn

Molecular Weight

378.99 g/mol

IUPAC Name

2,2-dibutoxy-1,3,2-dioxastannepine-4,7-dione

InChI

InChI=1S/C4H4O4.2C4H9O.Sn/c5-3(6)1-2-4(7)8;2*1-2-3-4-5;/h1-2H,(H,5,6)(H,7,8);2*2-4H2,1H3;/q;2*-1;+4/p-2

InChI Key

AXKPSWHIYRVNNA-UHFFFAOYSA-L

Canonical SMILES

CCCCO[Sn]1(OC(=O)C=CC(=O)O1)OCCCC

Origin of Product

United States

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